

# Executive Summary: The "Privileged" Bifunctional Scaffold

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## Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

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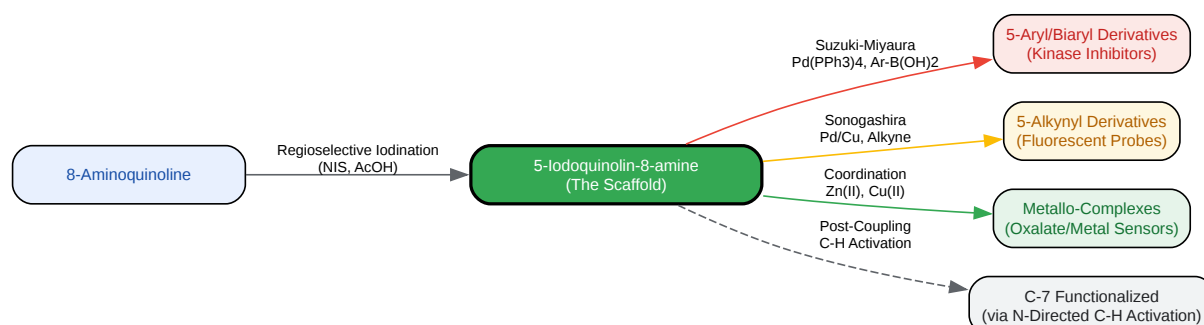
**5-Iodoquinolin-8-amine** (CAS: 142340-15-6) represents a high-value intermediate in medicinal chemistry, bridging the gap between classic antimalarial scaffolds (e.g., Primaquine, Tafenoquine) and modern kinase inhibitor design. Its utility stems from its orthogonal reactivity profile:

- **C-5 Iodine (Electrophile):** A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), located at the para position relative to the activating amine. This allows for the extension of the aromatic system or the introduction of solubilizing groups.
- **N-8 Amine (Nucleophile & Directing Group):** A bidentate directing group (with the quinoline nitrogen) capable of directing C-H activation at the C-7 position or serving as a high-affinity metal chelator ( $Zn^{2+}$ ,  $Cu^{2+}$ ) in metallo-drug design.

This guide details the synthesis, functionalization, and application of this scaffold, moving beyond generic descriptions to provide actionable, field-validated protocols.

## Reactivity Map & Strategic Logic

The following diagram illustrates the divergent synthetic pathways accessible from **5-iodoquinolin-8-amine**.



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Figure 1: Divergent synthesis pathways from the **5-iodoquinolin-8-amine** core.

## Preparation of the Scaffold

Direct iodination of 8-aminoquinoline requires careful control to avoid di-iodination (C-5/C-7 mixture) or oxidation of the amine. The use of N-Iodosuccinimide (NIS) is superior to elemental iodine/oxidant mixtures for regioselectivity toward the para (C-5) position.

## Protocol 1: Regioselective Synthesis of 5-Iodoquinolin-8-amine

Primary Reference: Adapted from regioselective quinoline functionalization methodologies [1] [2].

Reagents:

- 8-Aminoquinoline (1.0 equiv)
- N-Iodosuccinimide (NIS) (1.05 equiv)

- Acetic Acid (glacial) or Acetonitrile (solvent)
- Sodium thiosulfate (sat. aq.)

#### Step-by-Step Procedure:

- **Dissolution:** Dissolve 8-aminoquinoline (144 mg, 1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask. Note: Acetic acid promotes the electrophilic substitution while buffering the amine.
- **Addition:** Cool the solution to 0°C. Add NIS (236 mg, 1.05 mmol) portion-wise over 10 minutes to prevent localized over-concentration.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product typically moves slower than the starting material due to the heavy iodine atom but remains relatively non-polar.
- **Quench:** Pour the reaction mixture into ice-cold saturated NaHCO<sub>3</sub> solution (50 mL) to neutralize the acid.
- **Workup:** Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to remove trace iodine) and brine.
- **Purification:** Dry over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
  - Yield: Typically 75–85%.
  - Appearance: Yellow to brownish solid.[1]

## Application A: Sonogashira Coupling (Fluorescent Probe Synthesis)

The 5-position conjugation extends the pi-system of the quinoline, often creating "push-pull" fluorophores when the electron-donating 8-amine is paired with an electron-withdrawing alkyne/aryl group at C-5. This is critical for designing ratiometric sensors.

## Protocol 2: Synthesis of 5-Alkynylquinolin-8-amine

Reference: Synthesis of oxalate sensors via alkyne conjugation [3].

Reagents:

- **5-Iodoquinolin-8-amine** (200 mg, 0.74 mmol)[2]
- Terminal Alkyne (e.g., TMS-acetylene or Phenylacetylene) (0.89 mmol)
- Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (25 mg, 5 mol%)
- CuI (14 mg, 10 mol%)
- Diisopropylethylamine (DIPEA) (600 μL)
- THF (anhydrous, 5 mL)

Step-by-Step Procedure:

- Setup: Flame-dry a Schlenk flask and cool under Argon/Nitrogen.
- Loading: Add **5-iodoquinolin-8-amine**, Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, and CuI to the flask.
- Degassing: Evacuate and backfill with N<sub>2</sub> (3 cycles). This is critical; oxygen will cause homocoupling of the alkyne (Glaser coupling) and oxidize the electron-rich amine.
- Solvent Addition: Syringe in anhydrous THF and DIPEA. The solution should turn dark (catalyst activation).
- Reaction: Add the terminal alkyne dropwise. Heat to 30–40°C for 4 hours. Note: Mild heating is sufficient due to the high reactivity of the C-I bond.
- Workup: Dilute with CH<sub>2</sub>Cl<sub>2</sub>, wash with saturated NH<sub>4</sub>Cl (to sequester Copper), dry over MgSO<sub>4</sub>, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc).

Data Interpretation:

- NMR: Look for the disappearance of the C-5 proton doublet and the appearance of alkyne protons (or TMS group).
- Fluorescence: Expect a bathochromic shift (red-shift) in emission compared to the starting material due to extended conjugation.

## Application B: Suzuki-Miyaura Coupling (Drug Discovery)

In kinase inhibitor discovery, the 8-aminoquinoline core acts as a hinge binder. The 5-position projects into the solvent-accessible region or the hydrophobic back-pocket, making it an ideal vector for library expansion.

### Protocol 3: General Biaryl Synthesis

Reference: General Suzuki coupling methodologies for heteroaryl halides [4].

Reagents:

- **5-Iodoquinolin-8-amine** (1.0 equiv)
- Aryl Boronic Acid (1.2 equiv)
- Pd(dppf)Cl<sub>2</sub>[2]·DCM (3-5 mol%)
- K<sub>2</sub>CO<sub>3</sub> (2.0 M aq. solution, 3 equiv)
- 1,4-Dioxane (degassed)

Step-by-Step Procedure:

- Mix: Combine the iodo-amine, boronic acid, and Pd catalyst in a microwave vial or pressure tube.
- Solvent: Add Dioxane and aqueous K<sub>2</sub>CO<sub>3</sub>.
- Deoxygenate: Sparge with Argon for 5 minutes.

- Heat: Heat to 80–90°C for 2–4 hours (or 100°C for 30 min in microwave).
- Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc/Water.
- Purification: The free amine can be "sticky" on silica. Pre-treat the column with 1% Triethylamine in Hexanes to prevent tailing.

## Troubleshooting & Stability Notes

Issue	Cause	Solution
Low Yield (Iodination)	Over-iodination at C-7 or oxidation of amine.	Use NIS instead of I <sub>2</sub> . Keep temp < 25°C. Ensure stoichiometry is strict (1.05 eq).
Catalyst Death (Coupling)	Free amine poisoning the Pd catalyst.	Use bidentate ligands like dppf or XPhos which are more resistant to amine coordination than PPh <sub>3</sub> .
Product Instability	Oxidation of the electron-rich 8-amino group.	Store product under Argon in the dark. The 5-iodo derivative is light-sensitive (C-I bond photolysis).
Purification Tailing	Interaction of basic amine with acidic silica.	Add 1% Et <sub>3</sub> N or 1% NH <sub>4</sub> OH to the eluent.

## References

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- Sonogashira Protocol & Probe Application: Dalton Trans., 2011, 40, 1969-1973. (Specific synthesis of 5-alkynylquinolin-8-amine for oxalate sensing).

- Suzuki Coupling Context: Science, 2024, 383, 1019-1024. (Discusses aminative cross-coupling on similar scaffolds).
- Compound Data: **5-Iodoquinolin-8-amine** (CAS: 142340-15-6) supplier data and physical properties. [4][5][6][7]

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